Benzimidazole

Description

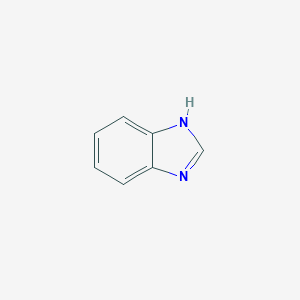

Structure

3D Structure

Properties

IUPAC Name |

1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZJCKYKOHLVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Record name | BENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzimidazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Benzimidazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26985-65-9 | |

| Record name | 1H-Benzimidazole, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26985-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8024573 | |

| Record name | Benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzimidazole appears as white tabular crystals. (NTP, 1992), Solid; Soluble in hot water; [Merck Index] Slightly water solubility = 2 g/L at 20 deg C; [ChemIDplus] Off-white or tan powder; [MSDSonline] | |

| Record name | BENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 680 °F at 760 mmHg (NTP, 1992), >360 °C | |

| Record name | BENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZIMIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>17.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 63 °F (NTP, 1992), Freely soluble in alcohol, sparingly soluble in ether. Practically insoluble in benzene, petroleum ether. One gram dissolves in 2 g boiling xylene. Soluble in aqueous solutions of acids and strong alkalis., In water, 2.01X10+3 mg/l @ 30 °C | |

| Record name | SID47193726 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | BENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZIMIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000764 [mmHg] | |

| Record name | Benzimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

RHOMBIC, BIPYRAMIDAL PLATES IN WATER, Tabular crystals, Othrorombic and monoclinic modifications | |

CAS No. |

51-17-2 | |

| Record name | BENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZIMIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E24GX49LD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZIMIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

338 to 342 °F (NTP, 1992), 170.5 °C | |

| Record name | BENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZIMIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Benzimidazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene (B151609) and imidazole (B134444) rings, stands as a cornerstone in medicinal chemistry.[1][2][3] Its structural resemblance to naturally occurring purines allows it to interact with a multitude of biological targets, making it a "privileged scaffold" in drug design.[][5] This versatility has led to the development of a wide array of FDA-approved drugs with diverse therapeutic applications, ranging from anthelmintics and proton pump inhibitors to anticancer and antihypertensive agents.[1][6][7] This technical guide provides a comprehensive overview of the this compound core, detailing its fundamental properties, synthesis methodologies, and significant role in targeting various signaling pathways, supported by experimental data and procedural outlines.

Core Structure and Physicochemical Properties

The this compound nucleus is an electron-rich aromatic system containing two nitrogen atoms.[] This structure imparts a unique set of physicochemical properties that are crucial for its biological activity. This compound is an amphoteric compound, possessing both weakly acidic and weakly basic characteristics.[8] The N-H proton can be donated (pKa of 12.8), while the pyridinic nitrogen can be protonated (pKa of the conjugate acid is 5.6).[9] This dual nature facilitates interactions with various biological macromolecules.

The solubility of this compound derivatives can be modulated by introducing different substituents. The parent this compound is soluble in polar solvents and dilute acids and alkalis, but less so in non-polar organic solvents. Conversely, the introduction of non-polar substituents enhances solubility in non-polar media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₆N₂ | [1] |

| Molar Mass | 118.139 g·mol⁻¹ | [1] |

| Melting Point | 170 to 172 °C | [1] |

| Acidity (pKa) | 12.8 | [1][9] |

| Basicity (pKa of conjugate acid) | 5.6 | [1][9] |

| Appearance | White tabular crystals | [10] |

| Solubility | Freely soluble in alcohol, sparingly in ether. Practically insoluble in benzene and petroleum ether. Soluble in aqueous solutions of acids and strong alkalis. | [10] |

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a well-established area of organic chemistry, with numerous methods developed to afford a wide range of substituted derivatives. The most common and versatile approach involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, followed by oxidative cyclization.[11][12]

General Experimental Workflow for this compound Synthesis

The following diagram illustrates a general workflow for the synthesis of this compound derivatives, which can be adapted based on the specific protocol employed.

Caption: General workflow for this compound synthesis.

Key Experimental Protocols

1. Phillips-Ladenburg Synthesis (Condensation with Carboxylic Acids)

This classical method involves the condensation of o-phenylenediamine with a carboxylic acid under acidic conditions and heat.

-

Protocol:

-

Combine o-phenylenediamine (1 mmol) and a carboxylic acid (1 mmol).

-

Add a condensing agent, such as 4N hydrochloric acid.[11]

-

Heat the mixture to facilitate condensation and cyclization.

-

After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the product.[13]

-

Filter, wash, and purify the crude product by recrystallization.

-

2. Synthesis from Aldehydes (One-Pot Lanthanum Chloride Catalyzed)

A mild and efficient one-pot synthesis of 2-substituted benzimidazoles using lanthanum chloride as a catalyst at room temperature.[11]

-

Protocol:

-

To a solution of o-phenylenediamine (1.0 mmol) in acetonitrile (B52724) (5 mL), add the desired aldehyde (1.2 mmol).

-

Add lanthanum chloride (LaCl₃) (10 mol%) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain the product.[11]

-

3. Microwave-Assisted Synthesis

Microwave irradiation offers a green and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.[14][15]

-

Protocol (Catalyst-Free):

-

Place o-phenylenediamine (1 mmol) and an aromatic aldehyde (1 mmol) in a microwave-safe vessel.

-

Irradiate the mixture in a domestic microwave oven at a specified power level (e.g., 50% power) for 5-10 minutes.[15]

-

Monitor the reaction by TLC.

-

After completion, cool the vessel and add water to precipitate the product.

-

Filter the solid, wash with water, and purify by recrystallization.

-

Biological Activities and Mechanisms of Action

This compound derivatives exhibit a remarkable spectrum of pharmacological activities, which has been the subject of extensive research.[2][3] Their ability to act as isosteres of natural biomolecules allows them to interact with various enzymes and receptors.[2]

Table 2: Major Biological Activities of this compound Derivatives

| Activity | Description | Key Molecular Targets |

| Anthelmintic | Effective against parasitic worms.[1] | β-tubulin[1][16] |

| Anticancer | Exhibit cytotoxic effects against various cancer cell lines.[][17] | Topoisomerases, Microtubules, Protein Kinases[17] |

| Antiviral | Inhibit the replication of various viruses, including HCV.[18] | RNA-dependent RNA polymerase[18] |

| Antifungal | Active against a range of fungal pathogens.[1] | Fungal tubulin[1] |

| Anti-inflammatory | Inhibit key enzymes in the inflammatory cascade.[][9] | Cyclooxygenase (COX)[] |

| Antihypertensive | Act as angiotensin II receptor blockers.[1] | Angiotensin II receptor |

| Proton Pump Inhibitors | Reduce gastric acid secretion.[] | H⁺/K⁺-ATPase |

Mechanism of Action: A Focus on Tubulin Inhibition

A primary mechanism of action for many anthelmintic and anticancer benzimidazoles is the inhibition of tubulin polymerization.[1][19] By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.[17][19]

Caption: Mechanism of tubulin inhibition by benzimidazoles.

Targeting Signaling Pathways in Cancer

Recent studies have highlighted the ability of this compound derivatives to modulate key signaling pathways involved in cancer progression. For instance, mebendazole (B1676124), an anthelmintic drug, has been repurposed for cancer therapy and shown to affect the Epidermal Growth Factor Receptor (EGFR) signaling pathway in combination with EGFR inhibitors like gefitinib (B1684475).[19]

Caption: EGFR signaling pathway and points of inhibition.

Quantitative Data on Biological Activity

The potency of this compound derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC) values against specific targets or organisms.

Table 3: Selected Anticancer and Antimicrobial Activities of this compound Derivatives

| Compound | Target/Organism | Activity | Value | Reference |

| Chrysin this compound Derivative | MFC cells | IC₅₀ | 25.72 ± 3.95 µM | [] |

| Aminopyrimidinyl this compound | MRSA, E. coli, A. niger | MIC | Not specified, effective growth inhibition | [2] |

| Coumarin-Benzimidazole Derivative | P. aeruginosa | Antibacterial Activity | Better than ampicillin, tetracycline, kanamycin | [] |

| This compound derivative 47 | A. niger | MIC | 0.018 mM | [2] |

Note: This table presents a selection of data to illustrate the range of activities. For comprehensive datasets, please refer to the cited literature.

Conclusion

The this compound core continues to be a highly fruitful scaffold for the discovery and development of new therapeutic agents. Its favorable physicochemical properties, synthetic accessibility, and broad spectrum of biological activities ensure its prominence in medicinal chemistry. Future research will likely focus on the rational design of novel this compound derivatives with enhanced potency and selectivity, the exploration of new therapeutic applications, and the development of green and efficient synthetic methodologies. The insights provided in this guide aim to support researchers and drug development professionals in harnessing the full potential of this remarkable heterocyclic system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking the Pharmacological Potential of this compound Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. jchps.com [jchps.com]

- 9. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Recent achievements in the synthesis of this compound derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 13. Synthesis of this compound | PPT [slideshare.net]

- 14. This compound synthesis [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. rjptonline.org [rjptonline.org]

- 17. This compound and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of action and antiviral activity of this compound-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Disruption of epidermal growth factor receptor signaling and cytoskeletal dynamics by mebendazole and gefitinib synergistically impairs paracrine cytokine signaling in non-small cell lung cancer and triple-negative breast cancer Cell lines | PLOS One [journals.plos.org]

The Multifaceted Mechanisms of Action of Benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse pharmacological activities. From their initial discovery as anthelmintics to their current applications as antiulcer drugs and promising candidates in oncology, the versatility of this compound derivatives is remarkable. This technical guide provides an in-depth exploration of the core mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The unique structural resemblance of the this compound moiety to naturally occurring purine (B94841) nucleotides allows it to interact with a wide range of biological targets, leading to its broad spectrum of therapeutic effects.[1]

Anthelmintic Activity: Disruption of the Cytoskeleton

The primary mechanism of action for anthelmintic benzimidazoles, such as albendazole (B1665689) and mebendazole, is the disruption of microtubule polymerization in parasitic worms.[2][3] These agents exhibit selective toxicity because they bind with higher affinity to the β-tubulin subunit of the parasite's microtubules compared to the mammalian counterpart.[2] This binding inhibits the polymerization of tubulin dimers into microtubules, which are crucial for essential cellular functions in the parasite, including cell division, motility, and nutrient absorption.[2][4] The disruption of the microtubular network ultimately leads to the parasite's immobilization, energy depletion, and death.[4][5]

Quantitative Data: Anthelmintic this compound Derivatives

| Compound | Target | Organism | Efficacy Metric | Value | Reference |

| Albendazole | β-tubulin | Nematodes | - | - | [5] |

| Mebendazole | β-tubulin | Nematodes | - | - | [3] |

| Thiabendazole | β-tubulin | Nematodes | - | - | [3] |

Note: Specific IC50 values for tubulin polymerization inhibition by anthelmintic benzimidazoles are not consistently reported in the reviewed literature in a comparable format.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a method to assess the effect of this compound derivatives on tubulin polymerization in vitro using a fluorescent reporter.[1][6]

1. Materials:

-

Purified tubulin (from bovine brain, >99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test this compound compound and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

-

96-well, black, flat-bottom plates

-

Temperature-controlled fluorescence plate reader

2. Procedure:

-

Prepare a 2x tubulin reaction mix on ice: 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[1]

-

Prepare 10x stocks of the test this compound compound and controls in General Tubulin Buffer.

-

Pre-warm the 96-well plate to 37°C.

-

Add 5 µL of the 10x test compound or control to the appropriate wells.

-

To initiate the polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, bringing the final volume to 50 µL.

-

Immediately place the plate in the pre-warmed fluorescence plate reader.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes at 37°C.

3. Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

The inhibitory effect of the this compound derivative can be quantified by the decrease in the maximum rate of polymerization (Vmax) and the final polymer mass (plateau fluorescence) compared to the vehicle control.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathway Visualization

Caption: Anthelmintic action of benzimidazoles via β-tubulin binding.

Antiulcer Activity: Proton Pump Inhibition

This compound derivatives, such as omeprazole, lansoprazole, and pantoprazole, are potent inhibitors of the gastric H+/K+-ATPase, commonly known as the proton pump.[7][8] These drugs are prodrugs that are activated in the acidic environment of the secretory canaliculi of parietal cells.[9] The activated form, a sulfenamide (B3320178) intermediate, forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.[7][9] This blockade of the final step in gastric acid secretion effectively reduces both basal and stimulated acid production.[8]

Quantitative Data: Proton Pump Inhibitors

| Compound | Target | IC50 (µM) | Conditions | Reference |

| Omeprazole | H+/K+-ATPase | 2.4 | Acid-activated | [10] |

| Pantoprazole | H+/K+-ATPase | 6.8 | Acid-activated | [10] |

| Lansoprazole | H+/K+-ATPase | 1.0 | K+-competitive | [11] |

| Linaprazan | H+/K+-ATPase | 1.0 | K+-competitive | [11] |

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

This protocol describes a method to measure the inhibitory activity of this compound derivatives on isolated gastric H+/K+-ATPase.[12][13]

1. Materials:

-

Gastric microsomes containing H+/K+-ATPase (e.g., from porcine or rabbit stomach)

-

Assay Buffer (e.g., 60 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 1 mM EGTA)

-

ATP solution (1 mM)

-

KCl solution (7.5 mM)

-

Test this compound compound and a known inhibitor (e.g., omeprazole)

-

Reagents for phosphate (B84403) quantification (e.g., malachite green solution)

-

96-well microplates

-

Spectrophotometer

2. Procedure:

-

Prepare gastric microsomes from the mucosal scrapings of a suitable animal stomach.

-

Determine the protein concentration of the microsomal preparation.

-

In a 96-well plate, add the assay buffer, gastric microsomes (e.g., 80 ng), and various concentrations of the test this compound compound or control.

-

Pre-incubate the mixture for a specified time (e.g., 30 minutes) at 37°C to allow for acid activation of the prodrug.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay, by reading the absorbance at a specific wavelength (e.g., 660 nm).

3. Data Analysis:

-

Calculate the percentage of H+/K+-ATPase inhibition for each concentration of the test compound relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway Visualization

Caption: Activation and inhibition of the gastric proton pump by benzimidazoles.

Anticancer Activity: A Multi-Targeted Approach

The anticancer properties of this compound derivatives are attributed to their ability to interfere with multiple cellular pathways crucial for cancer cell proliferation and survival.[1][14]

-

Microtubule Destabilization: Similar to their anthelmintic action, many anticancer benzimidazoles inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and induction of apoptosis.[14][15]

-

Kinase Inhibition: Certain derivatives act as inhibitors of key kinases involved in cancer signaling, such as Epidermal Growth Factor Receptor (EGFR) and BRAF.[16][17] Inhibition of these kinases disrupts downstream signaling pathways like the MAPK pathway, leading to reduced cell proliferation and survival.[16]

-

Topoisomerase Inhibition: Some this compound compounds function as topoisomerase inhibitors, interfering with DNA replication and repair, which ultimately triggers apoptosis.[1]

-

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors containing a this compound scaffold have shown efficacy, particularly in cancers with BRCA mutations.[1]

-

Induction of Apoptosis: this compound derivatives can induce apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[18][19] They have been shown to modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[17][19]

Quantitative Data: Anticancer this compound Derivatives

| Compound/Derivative | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7n | Tubulin Polymerization | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [20] |

| Compound 7u | Tubulin Polymerization | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [20] |

| Compound 12j | Tubulin Polymerization | SK-Mel-28 (Melanoma) | 4.17 | [21] |

| Compound 12b | Tubulin Polymerization | A2780S (Ovarian) | 0.0062 | [18] |

| Nazartinib | EGFR | - | - | [16] |

| Ramurthy Compound 2 | BRAFV600E | - | 0.002 | [16] |

| Compound 6 | General Cytotoxicity | A549 (Lung) | 30.6 | [22] |

| Compound 6 | General Cytotoxicity | MCF-7 (Breast) | 28.3 | [22] |

| Compound 6 | General Cytotoxicity | HeLa (Cervical) | 31.2 | [22] |

| Flubendazole | General Cytotoxicity | U87 (Glioblastoma) | < 0.26 | [23] |

| Mebendazole | General Cytotoxicity | U251 (Glioblastoma) | < 0.26 | [23] |

| Fenbendazole | General Cytotoxicity | U87 (Glioblastoma) | < 0.26 | [23] |

Experimental Protocols

This protocol outlines a method for assessing the inhibitory effect of this compound derivatives on EGFR kinase activity.[8][24]

1. Materials:

-

Recombinant human EGFR kinase

-

Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA)

-

ATP

-

Peptide substrate (e.g., Y12-Sox)

-

Test this compound compound and a known EGFR inhibitor (e.g., Erlotinib)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

2. Procedure:

-

In a 384-well plate, pre-incubate the EGFR kinase with serially diluted test compounds for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay, which involves a luminescence-based detection method.

3. Data Analysis:

-

Calculate the percentage of EGFR kinase inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

This protocol describes how to quantify apoptosis induced by this compound derivatives using flow cytometry.[19]

1. Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test this compound compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

2. Procedure:

-

Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound compound for a specified time (e.g., 24-48 hours).

-

Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

3. Data Analysis:

-

Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

A dose-dependent increase in the percentage of apoptotic cells indicates the apoptosis-inducing activity of the compound.

Signaling Pathway Visualization

Caption: Multi-targeted anticancer action of this compound derivatives.

Antiviral and Antifungal Activities

This compound derivatives also exhibit significant antiviral and antifungal properties through various mechanisms.

-

Antiviral Activity: Certain this compound compounds have been identified as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, preventing viral replication.[25][26] Others can interfere with the initial stages of viral infection by blocking viral entry into host cells.[5]

-

Antifungal Activity: The antifungal action of some benzimidazoles involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[17] Similar to their anthelmintic and anticancer effects, some antifungal benzimidazoles also target tubulin polymerization.

Quantitative Data: Antiviral and Antifungal this compound Derivatives

| Compound | Activity | Target/Organism | IC50/EC50 | Reference |

| Compound A | Antiviral | HCV RNA Polymerase | ~0.25 µM | [25] |

| Compound A | Antiviral | HCV Replicon | ~0.35 µM | [25] |

| Isis-22 | Antiviral | HCV Replicon | 2.23 µM | [5] |

| Isis-13 | Antiviral | HCV Replicon | 4.83 µM | [5] |

| Bazedoxifene | Antiviral | SARS-CoV-2 RBD/ACE2 Interaction | 1.237 µM | [27] |

Experimental Protocol: Cell-Based HCV Replicon Assay

This protocol describes a method to evaluate the antiviral activity of this compound derivatives against HCV using a replicon system.[5][25]

1. Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

-

Cell culture medium and supplements.

-

Test this compound compound and a known HCV inhibitor.

-

Reagents for the reporter gene assay (e.g., luciferase assay system).

-

96-well plates.

-

Luminometer.

2. Procedure:

-

Seed the HCV replicon-containing Huh-7 cells in a 96-well plate.

-

Treat the cells with serial dilutions of the test this compound compound.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions.

3. Data Analysis:

-

Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the untreated control.

-

Determine the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%.

Signaling Pathway Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. Tubulin Polymerization Assay [bio-protocol.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. Proton pump (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 21. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. rsc.org [rsc.org]

- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 26. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Benzimidazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural resemblance to naturally occurring purines allows for interaction with a wide range of biological targets, leading to diverse therapeutic applications including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2][3][4] This technical guide provides a comprehensive overview of recent advancements in the synthesis of novel this compound derivatives, with a focus on methodologies, quantitative data, and experimental protocols relevant to drug discovery and development.

Core Synthetic Strategies and Methodologies

The primary and most versatile method for synthesizing the this compound core involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile).[1][5][6] This fundamental reaction has been the subject of extensive optimization, leading to a variety of modern synthetic protocols that offer improved yields, milder reaction conditions, and greater substrate scope.

Recent innovations in this field have focused on the development of efficient catalytic systems, including the use of metal nanoparticles, Lewis acids, and green catalysts.[1][6][7] Furthermore, microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction times and improve yields.[4][8]

Data Presentation: A Comparative Analysis of Synthetic Yields

The following tables summarize the yields of 2-substituted benzimidazoles synthesized via the condensation of o-phenylenediamine with various aldehydes under different catalytic conditions, providing a clear comparison of the efficacy of these methods.

Table 1: Catalyst Comparison for the Synthesis of 2-Phenyl-1H-benzo[d]imidazole

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| None | Methanol | 25 | 2h | <5 |

| Au/TiO₂ | Chloroform/Methanol | 25 | 2h | 95 |

| Au/Al₂O₃ | Chloroform/Methanol | 25 | 2h | 85 |

| Er(OTf)₃ | Ethyl Lactate | Reflux | 120 min | 59.6 |

| Alum | Ethanol | 80 | 9 min | 85 |

| DDQ (60 mol%) | Acetonitrile | Microwave | - | High |

Data sourced from multiple studies to provide a comparative overview.

Table 2: Synthesis of Various 2-Substituted Benzimidazoles using Alum Catalyst

| Aldehyde | Time (min) | Yield (%) |

| Benzaldehyde | 9 | 85 |

| Anisaldehyde | 10 | 80 |

| 4-Methylbenzaldehyde | 11 | 74 |

| 4-Chlorobenzaldehyde | 15 | 75 |

| 4-Fluorobenzaldehyde | 20 | 70 |

This table illustrates the versatility of alum as a catalyst for the synthesis of a range of 2-substituted benzimidazoles.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and characterization of novel this compound compounds.

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles via Condensation of o-Phenylenediamine and Aldehydes

Materials:

-

o-Phenylenediamine

-

Substituted aldehyde

-

Catalyst (e.g., Alum, Au/TiO₂)

-

Solvent (e.g., Ethanol, Chloroform/Methanol mixture)

-

Hydrochloric acid (for workup, if necessary)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) and the desired aldehyde (1.0-1.2 eq.) in the appropriate solvent.

-

Catalyst Addition: Add the catalyst (e.g., 1-10 mol%) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at the specified temperature (room temperature to reflux) for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, filter the catalyst (if heterogeneous). Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Characterization: Characterize the purified compound by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization Data for a Representative Compound: 2-(p-tolyl)-1H-benzo[d]imidazole

-

¹H NMR (DMSO-d₆, 300 MHz): δ 12.8 (s, 1H, NH), 8.1 (d, 2H), 7.6 (d, 1H), 7.5 (d, 1H), 7.3 (d, 2H), 7.2 (m, 2H), 2.4 (s, 3H, CH₃).

-

¹³C NMR (DMSO-d₆, 75 MHz): δ 151.5, 143.5, 138.5, 135.0, 129.5, 129.0, 127.0, 122.0, 119.0, 111.5, 21.0.

-

MS (ESI): m/z 209 [M+H]⁺.

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives is often attributed to their ability to interact with key signaling pathways. For instance, many this compound compounds act as kinase inhibitors, interfering with cellular signaling cascades that are crucial for cell proliferation and survival.[2][9][10]

Kinase Inhibitor Signaling Pathway

The following diagram illustrates a simplified signaling pathway where a this compound-based kinase inhibitor blocks the phosphorylation of a substrate protein, thereby inhibiting downstream cellular processes.

Caption: A simplified kinase signaling pathway inhibited by a this compound compound.

General Experimental Workflow for this compound Synthesis

The synthesis and purification of novel this compound compounds typically follow a standardized workflow, as depicted in the diagram below.

Caption: A generalized workflow for the synthesis and purification of this compound compounds.

Conclusion

The synthesis of novel this compound derivatives remains a vibrant area of research, driven by the quest for new therapeutic agents with improved efficacy and selectivity. The methodologies outlined in this guide, from classical condensation reactions to modern catalytic and microwave-assisted protocols, provide a robust toolkit for researchers in drug discovery. The provided data and protocols serve as a practical resource for the synthesis, purification, and characterization of these important heterocyclic compounds. Future efforts will likely focus on the development of even more efficient, sustainable, and stereoselective synthetic methods to access novel this compound-based drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed this compound and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Biological activities of benzimidazole derivatives

An In-depth Technical Guide to the Biological Activities of Benzimidazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities.[1] Its structural similarity to naturally occurring purine (B94841) nucleotides allows it to readily interact with a wide range of biological targets, making it a focal point in drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the principal biological activities of this compound derivatives, including their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The document details the mechanisms of action, presents quantitative activity data in structured tables for comparative analysis, outlines key experimental protocols for biological evaluation, and visualizes critical pathways and workflows using Graphviz diagrams. This guide is intended to serve as a detailed resource for researchers and professionals engaged in the design and development of novel this compound-based therapeutic agents.

Anticancer Activities

This compound derivatives have emerged as a significant class of anticancer agents due to their ability to target various hallmarks of cancer.[2][4] Their mechanisms of action are diverse, ranging from the disruption of cellular division to the inhibition of key signaling pathways that control cancer cell proliferation and survival.[5][6]

Mechanisms of Action

The anticancer effects of this compound derivatives are exerted through several primary mechanisms:

-

Tubulin Polymerization Inhibition: Several this compound compounds, including repurposed anthelmintic drugs like mebendazole (B1676124) and albendazole, function as microtubule-destabilizing agents.[5] They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[2] This disruption of the microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis in cancer cells.[2][5]

-

Kinase Inhibition: Kinases are crucial mediators of signaling cascades that regulate cell growth, proliferation, and differentiation.[2] this compound derivatives have been developed as potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as cyclin-dependent kinases (CDKs).[7][8][9] By acting as ATP-competitive inhibitors, they block downstream signaling pathways such as PI3K/Akt and MAPK, thereby suppressing tumor growth and angiogenesis.[2][3]

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Certain bis-benzimidazole derivatives can bind to the DNA minor groove and inhibit the activity of topoisomerase I (Topo I) and topoisomerase II (Topo II).[2] This inhibition leads to the accumulation of DNA strand breaks, G2/M cell cycle arrest, and the induction of apoptosis.[2]

-

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair. This compound derivatives have been identified as PARP inhibitors, which can lead to synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[2]

-

Epigenetic Modulation: Some derivatives act as inhibitors of histone deacetylases (HDACs), which play a critical role in regulating gene expression.[10] By inhibiting HDACs, these compounds can alter chromatin structure and reactivate the expression of tumor suppressor genes, leading to anticancer effects.[10]

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative activities of various this compound derivatives are summarized below. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values indicate the potency of the compounds against different human cancer cell lines.

| Compound ID | Cancer Cell Line | Activity | Value (µM) | Reference |

| Compound 8I | K562 (Leukemia) | Cytotoxic Effect | 2.68 | [2] |

| Compound 8I | HepG-2 (Liver) | Cytotoxic Effect | 8.11 | [2] |

| TIBI | Protein Kinase CK2 | IC₅₀ | 0.023 | [2] |

| Compound 5l | 60 Human Cancer Lines | GI₅₀ (Range) | 0.43 - 7.73 | [2] |

| Compound 5l | Tubulin Polymerization | IC₅₀ | 1.71 | [2] |

| Nocodazole | Breast Cancer Cells | Treatment Conc. | 1 | [2] |

| Compound 5e | Aromatase | IC₅₀ | 0.032 | [2] |

Visualization of Anticancer Mechanisms

Caption: Mechanism of tubulin polymerization inhibition by benzimidazoles.

Caption: Kinase inhibition by this compound derivatives via ATP competition.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and viability.

-

Cell Seeding:

-

Culture human cancer cells to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

-

Antimicrobial Activities

This compound derivatives possess a broad spectrum of antimicrobial activity, effective against various Gram-positive and Gram-negative bacteria, as well as fungi.[11][12]

Mechanisms of Action

-

Inhibition of Nucleic Acid Synthesis: Some this compound derivatives function by inhibiting key enzymes involved in microbial DNA replication, such as DNA gyrase.[13] This disruption prevents the control of DNA topological transitions, leading to cell death.[13]

-

Inhibition of Ergosterol Biosynthesis: In fungi, certain benzimidazoles interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12] This leads to increased membrane permeability and disruption of cellular integrity.

-

DNA Binding: The planar this compound ring system can intercalate into the minor groove of microbial DNA.[14] This interaction can interfere with DNA replication and transcription, ultimately inhibiting microbial growth.[14]

Quantitative Data on Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| BM2 | Bacterial Strains | 12.5 ± 2.2 | [14] |

| BM2 | Fungal Strains | 25 ± 1.5 | [14] |

| Compound 11d | S. aureus | 2 | [15] |

| Compound 11d | E. coli | 4 | [15] |

| Compound 11d | C. albicans | 2 | [15] |

| Compound 13b | S. aureus | 1 | [15] |

| Compound 13b | E. coli | 2 | [15] |

| Compound 13b | C. albicans | 1 | [15] |

Visualization of Antimicrobial Assay Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution Method for MIC

-

Preparation of Reagents:

-

Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).

-

Prepare the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a microbial inoculum standardized to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution:

-

In a sterile 96-well microtiter plate, add 100 µL of broth to all wells.

-

Add 100 µL of the stock compound solution to the first well and mix, creating a 1:2 dilution.

-

Transfer 100 µL from the first well to the second well, and continue this two-fold serial dilution across the plate, discarding 100 µL from the last well.

-

This creates a range of decreasing compound concentrations.

-

-

Inoculation:

-

Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control well (broth only).

-

Include a growth control well (broth + inoculum, no compound).

-

-

Incubation:

-

Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

-

MIC Determination:

-

After incubation, examine the plate visually for turbidity.

-

The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

-

Antiviral Activities

This compound derivatives have shown efficacy against a range of DNA and RNA viruses.[16][17]

Mechanisms of Action

-

Inhibition of Viral Polymerase: Many antiviral benzimidazoles target the viral RNA-dependent RNA polymerase or DNA polymerase, which are essential for the replication of the viral genome. Inhibition of these enzymes halts the viral replication cycle.

-

Blocking Viral Entry: Some derivatives can interfere with the initial stages of infection by preventing the virus from attaching to or entering host cells. This can be achieved by targeting viral surface proteins or host cell receptors.

-

Inhibition of Viral Proteases: Viral proteases are critical for cleaving viral polyproteins into functional units necessary for viral assembly. Benzimidazoles can inhibit these proteases, disrupting the production of new, infectious virions.

Quantitative Data on Antiviral Activity

The half-maximal effective concentration (EC₅₀) represents the concentration of a drug that is required for 50% of its maximum effect in vitro.

| Compound Class/ID | Virus | Activity | Value (µM) | Reference |

| 14 Compounds | Coxsackievirus B5 (CVB-5) | EC₅₀ | 9 - 17 | [16] |

| 7 Compounds | Respiratory Syncytial Virus (RSV) | EC₅₀ | 5 - 15 | [16] |

| Compound 10 | Cytomegalovirus (CMV) | IC₅₀ | >0.2 µg/mL | [17] |

| Compound 10 | Varicella-zoster virus (VZV) | IC₅₀ | 0.2-0.5 µg/mL | [17] |

| Compound 38 | Hepatitis B Virus (HBV) | IC₅₀ | 0.70 µg/mL | [17] |

Experimental Protocol: Plaque Reduction Assay

-

Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates and grow until they form a confluent monolayer.

-

Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known quantity of virus (e.g., 100 plaque-forming units/well) for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Treatment: Remove the virus inoculum. Wash the cells with PBS and overlay them with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the this compound derivative.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formaldehyde) and stain them with a dye such as crystal violet. The viable cells will stain, leaving clear zones (plaques) where the virus has killed the cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC₅₀ value from the resulting dose-response curve.

Anti-inflammatory Activities

This compound derivatives exhibit significant anti-inflammatory properties, primarily by targeting enzymes and pathways involved in the inflammatory cascade.[18][19]

Mechanisms of Action

-

Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[18]

-

5-Lipoxygenase (5-LOX) Inhibition: Some derivatives also inhibit 5-LOX, an enzyme that produces leukotrienes, another class of potent inflammatory mediators.[20]

-

Cytokine Modulation: Benzimidazoles can modulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by interacting with various signaling pathways.[18]

-

Receptor Antagonism: Certain derivatives act as antagonists for receptors involved in inflammation, such as bradykinin (B550075) and cannabinoid receptors.[18][19]

Quantitative Data on Anti-inflammatory Activity

| Compound ID/Class | Assay Model | Activity (% Inhibition) | Reference |

| Isoxazole-substituted benzimidazoles | Carrageenan-induced paw edema (rat) | 58.46 - 60.76 % | |

| N-1-(phenylsulfonyl) derivatives | Carrageenan-induced paw edema (rat) | 23.88 - 37.31 % | |

| Methanesulphonamido derivatives | Carrageenan-induced paw edema (rat) | up to 97.62 % | [21] |

| 2-cyclohexylamino-1(4-methoxyphenyl)this compound | Carrageenan-induced paw edema (rat) | 53.2 % | [21] |

Visualization of Anti-inflammatory Mechanism

Caption: Inhibition of the Cyclooxygenase (COX) pathway by benzimidazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[22]

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions with free access to food and water.

-

Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the this compound derivative. Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

-

Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

-

% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100.

-

-

Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

-

Conclusion

The this compound nucleus is a remarkably versatile scaffold that continues to yield compounds with potent and diverse biological activities. The wide range of mechanisms, including inhibition of tubulin polymerization, protein kinases, microbial enzymes, and inflammatory mediators, underscores its importance in therapeutic drug design.[2][13] The data and protocols presented in this guide highlight the significant potential of this compound derivatives as lead structures for the development of new anticancer, antimicrobial, antiviral, and anti-inflammatory agents. Future research focusing on structure-activity relationship (SAR) studies, hybrid molecule design, and novel drug delivery systems will be crucial for optimizing the efficacy and safety profiles of these promising compounds, paving the way for their clinical application.[1]

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nveo.org [nveo.org]

- 4. ijsart.com [ijsart.com]

- 5. This compound Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer this compound derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 11. journalwjbphs.com [journalwjbphs.com]

- 12. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis and biological evaluation of novel this compound derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiviral activity of this compound derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]

- 22. This compound derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The benzimidazole scaffold, a bicyclic heterocyclic aromatic organic compound formed by the fusion of benzene (B151609) and imidazole, stands as a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purines allows it to readily interact with a wide array of biological targets, making it a "privileged scaffold" in the design and discovery of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the this compound core in drug discovery, detailing its synthesis, mechanisms of action across various therapeutic areas, structure-activity relationships, and a profile of key FDA-approved drugs.

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives is a well-established field, with the most common and direct route being the condensation of an o-phenylenediamine (B120857) with an aldehyde.[3] This reaction typically proceeds through a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to form the aromatic this compound ring. Various catalytic systems have been developed to optimize this process, enhancing yields and promoting milder reaction conditions.[3]

Experimental Protocol: Ammonium (B1175870) Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles

This protocol describes a cost-effective and environmentally friendly method for the synthesis of 2-substituted benzimidazoles.[3]

Materials:

-

o-phenylenediamine

-

Substituted aldehyde

-

Ammonium chloride (NH₄Cl)

-

Ice-cold water

Procedure:

-

To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).[3]

-

Stir the resulting mixture at 80-90°C for the time specified for the particular aldehyde.[3]

-

Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (2:1, v/v) eluent system.[3]

-